Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate
Description
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3/t15-,16+,17?,18? |
InChI Key |
VORSMCHHJRVORT-OQSMONGASA-N |
Isomeric SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate involves several steps. One common method starts with the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound. This process often involves the use of acyclic starting materials that contain the required stereochemical information . Industrial production methods typically involve the use of noratropine derivatives and various reagents to achieve the desired stereochemistry and functional groups .
Chemical Reactions Analysis
Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying the stability and reactivity of ipratropium and related compounds.
Medicine: It is an intermediate in the production of ipratropium, which is used to treat chronic obstructive pulmonary disease (COPD).
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Endo-(+/-)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate involves its role as an intermediate in the production of ipratropium. Ipratropium works by blocking muscarinic acetylcholine receptors, thereby reducing the influence of cholinergic on the bronchial musculature. This leads to bronchodilation and relief from symptoms of COPD .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Endo-(±)-8-Aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate
- CAS Registry Number : 22235-81-0
- Molecular Formula: C₁₉H₂₇NO₃
- Molar Mass : 317.42 g/mol
- Structure : A bicyclo[3.2.1]octane core with an isopropyl group on the tertiary amine nitrogen and a hydroxymethylphenylacetate ester at the 3-position .
Physical Properties :
- Melting Point : 112–114°C
- Density : ~1.15 g/cm³ (predicted)
- Solubility: Slightly soluble in chloroform and methanol .
Synthesis: Produced via esterification of acetyltropylic chloride (CAS 14510-37-3) with noratropine derivatives, such as endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol .
Structural Analogs Overview
Structural Differences and Implications
Nitrogen Substituents :
- The target compound features an isopropyl group on the nitrogen, enhancing lipophilicity compared to atropine (methyl group) . This modification may influence receptor binding kinetics or metabolic stability.
Ester Groups :
- The hydroxymethylphenylacetate group in the target compound contrasts with the formylphenylacetate in CAS 244-858-4.
- Atropine’s ester group is identical, but its sulfate salt formulation (CAS 5908-99-6) improves water solubility for clinical use .
Physicochemical Properties
| Property | Target Compound | Atropine Sulfate | Noratropine | Formylphenylacetate Analog |
|---|---|---|---|---|
| Melting Point (°C) | 112–114 | Not reported | Not reported | Not reported |
| Density (g/cm³) | ~1.15 | 1.31 (monohydrate) | Not reported | ~1.18 (predicted) |
| Solubility | Chloroform, MeOH | Water-soluble | Ethanol | Chloroform, DCM |
| pKa (Predicted) | 14.12 | 9.7 (amine) | ~10.0 | ~13.5 |
- The target compound’s higher pKa (14.12) suggests a less basic amine compared to atropine (pKa ~9.7), influencing protonation state under physiological conditions .
Pharmacological Considerations
- Atropine Sulfate: Binds non-selectively to muscarinic receptors (M₁–M₅), with a potency of 0.05–0.1 mg/kg in humans .
- Noratropine: Demethylated analog with reduced anticholinergic potency due to altered nitrogen basicity .
Biological Activity
Endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate, also known as N-Isopropylnoratropine, is a chemical compound with the molecular formula C19H27NO3 and a molecular weight of approximately 317.43 g/mol. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the context of bronchodilator compounds like ipratropium bromide, which exhibits non-selective muscarinic antagonist activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H27NO3 |
| Molecular Weight | 317.43 g/mol |
| CAS Number | 22235-81-0 |
| Melting Point | 112-114 °C |
| Boiling Point | 448.8 °C (predicted) |
| Density | 1.15 g/cm³ (predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
Biological Activity
The biological activity of endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate is closely tied to its pharmacological properties, particularly its interaction with muscarinic receptors.
This compound acts primarily as a muscarinic antagonist , which means it inhibits the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system. This mechanism is particularly beneficial in treating respiratory conditions by causing bronchodilation and reducing mucus secretion.
Case Studies and Clinical Applications
- Bronchodilation Studies : Research has shown that derivatives of endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]octan-3-yl compounds are effective in reducing airway resistance in patients with chronic obstructive pulmonary disease (COPD) and asthma. In clinical trials, ipratropium bromide, a derivative, demonstrated significant improvements in lung function when administered via inhalation.
- Stability Studies : Stability assessments indicated that endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]octan-3-yl compounds maintain their efficacy over extended periods under controlled conditions, making them suitable for pharmaceutical formulations.
- Comparative Efficacy : In comparative studies against other bronchodilators, such as beta agonists, endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]octan-3-yl derivatives exhibited a unique profile that allows for prolonged action without the side effects commonly associated with beta agonists.
Q & A
Q. What are the established synthetic routes for Endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate, and what key intermediates are involved?
Methodological Answer: Synthesis typically involves condensation of phenylacetic acid derivatives with the bicyclic amine moiety. Key intermediates include noratropine (norhyoscyamine) and acetylated precursors like acetyl tropoyl chloride. Upstream raw materials, such as phenylacetic acid ethyl ester and acetone, are critical for alkylation and cyclization steps . Challenges include controlling stereochemistry (endo/exo) and minimizing racemization during esterification.
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard, using C18 columns and acetonitrile/water gradients. Compare retention times against certified reference standards .
- Spectroscopy : FT-IR for ester carbonyl (C=O stretch ~1730 cm⁻¹) and hydroxyl groups; ¹H/¹³C NMR for bicyclo[3.2.1]octane ring protons (δ 1.5–3.0 ppm) and phenylacetate aromatic signals (δ 7.2–7.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 318.4 (C₁₉H₂₇NO₃) .
Q. What physicochemical properties are critical for experimental design?
Methodological Answer:
| Property | Value | Reference |
|---|---|---|
| Melting Point | 112–114°C | |
| Solubility | Chloroform, methanol (sparingly soluble) | |
| Stability | Light-sensitive; store at 2–8°C in amber vials | |
| pKa | ~14.12 (predicted) |
These properties guide solvent selection (e.g., chloroform for NMR), storage conditions, and formulation stability studies.
Advanced Research Questions
Q. How does the structural modification of the bicyclo[3.2.1]octane moiety influence muscarinic receptor binding affinity compared to atropine derivatives?
Methodological Answer: The 8-isopropyl substitution reduces polar interactions with muscarinic M3 receptors compared to atropine’s 8-methyl group, as shown in competitive binding assays (IC₅₀ values). Radioligand displacement studies using [³H]-N-methylscopolamine on CHO-K1 cells expressing human M3 receptors can quantify affinity. Computational docking (e.g., AutoDock Vina) predicts steric hindrance from the isopropyl group, lowering binding efficiency .
Q. What methodological strategies address challenges in impurity profiling for pharmaceutical formulations containing this compound?
Methodological Answer:
- LC-MS/MS : Quantify trace impurities (e.g., noratropine) using MRM transitions specific to degradation products.
- Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic hydrolysis, and UV light to identify major degradation pathways .
- Regulatory Alignment : Follow ICH Q3A/B guidelines for impurity thresholds, referencing REACH tonnage data (1–10 tonnes/year production scale) .
Q. How can enantiomeric resolution be achieved given its (±)-endo configuration?
Methodological Answer:
Q. What experimental approaches are used to study its stability under physiological conditions?
Methodological Answer:
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C) for 24 hours; analyze hydrolysis products via LC-MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hours) to assess esterase-mediated degradation .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 3–6 months; monitor degradation kinetics using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
